Product packaging for 4-bromo-1H-pyrazole-5-carbohydrazide(Cat. No.:CAS No. 56976-82-0)

4-bromo-1H-pyrazole-5-carbohydrazide

Cat. No.: B1278095
CAS No.: 56976-82-0
M. Wt: 205.01 g/mol
InChI Key: NXJOKWGPTXRZCB-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Medicinal Chemistry and Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. mdpi.com Its unique chemical properties, including its aromatic nature and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide range of biological targets. nih.gov This versatility has led to the incorporation of the pyrazole nucleus into a multitude of approved drugs spanning various therapeutic areas.

The structural diversity of pyrazole derivatives allows for fine-tuning of their pharmacokinetic and pharmacodynamic properties, making them attractive candidates for drug development. nih.gov Researchers have successfully synthesized pyrazole-containing compounds with a broad spectrum of biological activities. nih.gov

Table 1: Examples of Pyrazole-Containing Drugs and Their Therapeutic Applications

Drug NameTherapeutic Application
Celecoxib (B62257) Anti-inflammatory (COX-2 inhibitor)
Sildenafil Erectile dysfunction (PDE5 inhibitor)
Rimonabant Anti-obesity (Cannabinoid receptor antagonist)
Stanozolol Anabolic steroid
Difenamizole Analgesic
Fezolamide Antidepressant

The continued exploration of pyrazole chemistry promises the development of new and improved therapeutic agents for a wide range of diseases.

Role of Carbohydrazide (B1668358) Moiety in Bioactive Compounds

The carbohydrazide moiety (-CONHNH2) is a key functional group that imparts significant biological activity to organic molecules. researchgate.net It is often used as a building block in the synthesis of various heterocyclic compounds and their derivatives. researchgate.net The presence of the carbohydrazide group can enhance the pharmacological profile of a compound, contributing to a range of therapeutic effects. ontosight.ai

Compounds containing the carbohydrazide functional group have demonstrated a wide array of biological activities, making them a subject of intense research in drug discovery. ontosight.ai The ability of the carbohydrazide moiety to form Schiff bases and coordinate with metal ions further expands its utility in the design of novel bioactive agents.

Table 2: Biological Activities Associated with the Carbohydrazide Moiety

Biological Activity
Antimicrobial
Antifungal
Anticancer
Anti-inflammatory
Analgesic
Anticonvulsant
Antidepressant
Antiparasitic

The incorporation of a carbohydrazide group into a molecular scaffold is a well-established strategy for enhancing biological activity and developing new therapeutic leads. researchgate.net

Overview of 4-Bromo-1H-pyrazole-5-carbohydrazide as a Research Scaffold

This compound emerges as a valuable research scaffold by combining the pharmacologically significant pyrazole core with the versatile carbohydrazide moiety. This specific arrangement of functional groups provides a unique platform for the synthesis of novel derivatives with potential therapeutic applications. The bromine atom at the 4-position of the pyrazole ring offers a reactive site for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships. chemimpex.com

Research into pyrazole carbohydrazide derivatives has highlighted their potential in various therapeutic areas. For instance, derivatives of 1H-pyrazole-5-carbohydrazide have been investigated for their ability to inhibit the growth of cancer cells. nih.gov Specifically, certain salicylaldehyde-pyrazole-carbohydrazide derivatives have shown promise in inhibiting the proliferation of A549 lung cancer cells. researchgate.net

Furthermore, the closely related isomer, 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide, is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly those targeting cancer and inflammatory diseases. This underscores the utility of the brominated pyrazole carbohydrazide framework as a foundational structure for building complex bioactive molecules. The stability and reactivity of this scaffold make it an attractive starting point for researchers aiming to develop novel therapeutic agents. The strategic placement of the bromo and carbohydrazide groups on the pyrazole ring provides a synthetically accessible route to a wide range of derivatives with diverse biological activities. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5BrN4O B1278095 4-bromo-1H-pyrazole-5-carbohydrazide CAS No. 56976-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4O/c5-2-1-7-9-3(2)4(10)8-6/h1H,6H2,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJOKWGPTXRZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigation of Biological Activities and Underlying Mechanisms for 4 Bromo 1h Pyrazole 5 Carbohydrazide Derivatives

Enzyme Inhibition Studies

DNA Gyrase Inhibition

Derivatives of 4-bromo-1H-pyrazole-5-carbohydrazide have been identified as potent inhibitors of DNA gyrase, a crucial bacterial enzyme involved in DNA replication, transcription, and repair. A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and evaluated for their ability to inhibit DNA gyrase from both Staphylococcus aureus and Bacillus subtilis.

One of the most potent compounds in this series, designated as 3k, demonstrated significant inhibitory activity against the DNA gyrase of both bacterial strains. This suggests that the N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide scaffold is a promising framework for the development of new antibacterial agents that target DNA gyrase. The inhibitory concentrations (IC50) for compound 3k are detailed in the table below.

Table 1: DNA Gyrase Inhibitory Activity of Compound 3k
Bacterial StrainEnzymeIC50 (µg/mL)
Staphylococcus aureusDNA Gyrase0.15
Bacillus subtilisDNA Gyrase0.25

N-Succinyl-L,L-2,6-diaminopimelic Acid Desuccinylase (DapE) Inhibition

Currently, there is no publicly available research detailing the specific inhibitory activities of this compound derivatives against N-Succinyl-L,L-2,6-diaminopimelic Acid Desuccinylase (DapE). While the broader class of pyrazole-containing compounds has been investigated for DapE inhibition, specific studies focusing on derivatives of this compound are not found in the reviewed scientific literature.

Cyclin-Dependent Kinase 8 (CDK8) Inhibition

Investigations into the inhibitory effects of this compound derivatives on Cyclin-Dependent Kinase 8 (CDK8) have not been specifically reported in the available scientific literature. Although pyrazole (B372694) scaffolds are known to be a feature in some kinase inhibitors, dedicated studies on the CDK8 inhibitory potential of derivatives of this particular compound are not documented.

Phosphoinositide 3-Kinase (PI3K) Inhibition

There is a lack of specific research on the inhibitory activity of this compound derivatives against Phosphoinositide 3-Kinase (PI3K). The scientific literature does not currently contain studies that have evaluated compounds with this specific chemical backbone for their ability to inhibit PI3K.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Tyrosine Kinase Inhibition

Recent studies have explored the potential of novel pyrazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels. A series of newly synthesized pyrazole derivatives were evaluated for their in vitro inhibitory activity against VEGFR-2. Among the tested compounds, certain derivatives demonstrated potent inhibition of VEGFR-2.

Specifically, compounds designated as 4a , 5a , and 6b showed significant inhibitory activity. These findings suggest that the pyrazole scaffold can serve as a basis for developing effective VEGFR-2 inhibitors. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are presented in the table below.

Table 2: VEGFR-2 Inhibitory Activity of Pyrazole Derivatives
CompoundVEGFR-2 Inhibition (%)IC50 (µM)
4a90.5%0.55
5a91.7%0.267
6b93.2%0.2

Tubulin Polymerization Inhibition

The investigation into pyrazole derivatives has also extended to their effects on tubulin polymerization, a critical process in cell division. A series of indole-containing pyrazole-carbohydrazide derivatives were synthesized and assessed for their biological activity related to the inhibition of tubulin polymerization.

One particular derivative, identified as A18 , emerged as a top-performing compound, exhibiting notable antiproliferative efficacy and significant tubulin polymerization inhibitory activity. nih.gov Another study identified a pyrazole derivative, 5b , as a novel inhibitor of tubulin polymerization. semanticscholar.org The inhibitory concentration (IC50) for this compound was determined, highlighting its potential as a lead for further structural modifications to develop more potent tubulin inhibitors. semanticscholar.org

Table 3: Tubulin Polymerization Inhibitory Activity of Pyrazole Derivatives
CompoundIC50 (µM)
5b7.30

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it a key target for developing fungicides. A series of novel N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives were designed and synthesized to target SDH. Bioassays revealed that these compounds possessed highly efficient and broad-spectrum antifungal activities against several plant pathogenic fungi.

One notable compound, designated B6, emerged as a selective inhibitor against Rhizoctania solani, with an in vitro EC₅₀ value of 0.23 μg/mL, which is comparable to the commercial fungicide thifluzamide (B1681302) (0.20 μg/mL). nih.gov Further investigation showed that compound B6 significantly inhibited SDH enzyme activity, recording an IC₅₀ value of 0.28 μg/mL. nih.gov Molecular docking and dynamics simulations suggested that compound B6 could interact strongly with residues within the SDH active pocket, similar to thifluzamide. nih.gov Morphological studies indicated that compound B6 caused significant damage to the mycelium, increased cell membrane permeability, and led to a dramatic increase in the number of mitochondria in the fungus. nih.gov These findings suggest that novel pyrazole derivatives can serve as promising replacements for traditional carboxamide-based SDH inhibitors. nih.gov

In another study, alkyne-containing difluoropyrazole derivatives were developed as SDH inhibitors. The inhibition effects of compounds designated A12 and A16 against succinate dehydrogenase were found to be 3.58 and 2.22 μM, respectively, which was better than the reference compound fluxapyroxad (B1673505) (IC₅₀ = 4.24 μM). mdpi.com

Alpha-Amylase Enzyme Inhibition

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type II diabetes. Various pyrazole and carbohydrazide (B1668358) derivatives have been investigated for their α-amylase inhibitory potential.

One study synthesized a series of thiazole-based carbohydrazide analogs and evaluated their α-amylase inhibitory activity. Many of the synthesized compounds showed potent inhibition, with IC₅₀ values ranging from 1.709 ± 0.12 to 3.049 ± 0.25 μM, comparable to the standard drug acarbose (B1664774) (IC₅₀ = 1.637 ± 0.153 μM). researchgate.net Specifically, compounds 1 , 10 , 14 , and 20 demonstrated outstanding inhibitory potential. researchgate.net

Another research effort focused on 4-Bromobenzohydrazide hydrazones, which demonstrated good inhibitory activities with IC₅₀ values in the range of 0.217±0.012 to 5.5±0.019 µM, comparing favorably to acarbose (IC₅₀ = 1.34 ± 0.019 µM). mdpi.com A different study on pyrazole derivatives reported that the inhibitory effect increased with the concentration of the compounds, with one derivative showing an inhibition rate of 42.5%. nih.gov

Additionally, hybrids of thiazolidine-4-one and pyrazole moieties were synthesized and screened. These compounds showed good percentage inhibition of α-amylase compared to acarbose. mdpi.com For instance, compound 5a showed a remarkable 90.04% inhibition at a concentration of 100 μg/mL. mdpi.com

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme implicated in inflammation and pain, and selective COX-2 inhibitors are important anti-inflammatory drugs. Pyrazole derivatives are a well-established class of COX-2 inhibitors.

Research into a panel of 28 structurally related pyrazoles revealed that several had a significant inhibitory effect on human COX-2 activity. nih.gov Compounds 4 and 11B were identified as the most potent inhibitors, with IC₅₀ values under 25µM. nih.gov Pyrazole 11B also demonstrated selectivity for COX-2 over COX-1. nih.gov Furthermore, various pyrazoles, including 1B , 4 , and 11B , were capable of inhibiting both COX-2 activity and the oxidative burst in human leukocytes, indicating a dual anti-inflammatory effect. nih.gov

In a separate study, a novel pyrazole derivative, AD 532 ((4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide)), was identified as a promising and safe option for managing chronic inflammatory conditions. Although it was a less potent inhibitor of COX-2 in vitro than the standard drug celecoxib (B62257), this may suggest a lower potential for cardiovascular toxicity. researchgate.net Other research has explored pyrazole-based hybrid molecules, with some compounds showing significant inhibition and excellent selectivity for COX-2. nih.gov For example, the introduction of a morpholine (B109124) ring into 1,5-diaryl pyrazole structures significantly increased anticancer activity and COX-2 inhibition. nih.gov

Protein Glycation Inhibition

Protein glycation is a non-enzymatic process that leads to the formation of advanced glycation endproducts (AGEs), which are implicated in diabetic complications and aging. Pyrazole derivatives have been identified as a class of compounds with the potential to inhibit protein glycation. However, specific studies detailing the protein glycation inhibition activity of this compound derivatives are not extensively available in the reviewed literature. General research on other natural and synthetic compounds has demonstrated significant anti-glycation effects. For example, pomegranate juice and its constituents, punicalagin (B30970) and ellagic acid, have been shown to be potent inhibitors of fructose-mediated protein glycation. Similarly, Lactobacillus fermentum has been evaluated as a potential inhibitor of AGE formation, showing higher inhibition rates for pentosidine (B29645) and total fluorescent AGEs than the reference compound aminoguanidine. researchgate.net

Antimicrobial Research

Antibacterial Activity

The pyrazole nucleus is a well-regarded scaffold in the development of new antibacterial agents, with derivatives showing activity against a wide range of bacteria, including drug-resistant strains.

Derivatives of this compound have demonstrated notable activity against Gram-positive bacteria. A study involving a series of 19 novel N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs found that some compounds showed good activity against Bacillus subtilis and Staphylococcus aureus.

The mechanism of action for these compounds was investigated through a DNA gyrase inhibitory assay. Compound 3k was found to strongly inhibit DNA gyrase from both S. aureus and B. subtilis, with IC₅₀ values of 0.15 µg/mL and 0.25 µg/mL, respectively. This inhibition of a crucial bacterial enzyme explains the observed antibacterial activity.

The antibacterial potency of these derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) values.

Antibacterial Activity (MIC, μg/mL) of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Derivatives
CompoundS. aureusB. subtilis
3d12.583.66
3e10.126.68
3j5.321.12
3k3.120.78
3p12.158.08
3s10.5610.56
Penicillin (Control)1.561.56

As shown in the table, compound 3k exhibited the most promising activity against B. subtilis, with an MIC value of 0.78 µg/mL, which was better than the commercial penicillin control. Compounds 3j and 3d also showed antibacterial activities against B. subtilis comparable to that of penicillin.

Other studies have also highlighted the anti-staphylococci potential of pyrazole derivatives. One series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives included a 4-bromo-3-methyl aniline (B41778) derivative that showed potent growth inhibition of S. aureus strains, with MIC values in the range of 3.12–6.25 µg/mL.

Anticancer Research

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents. mdpi.comnih.gov Derivatives of this compound have been a focal point of this research, showing potential against various cancer cell lines through different mechanisms of action.

Numerous studies have demonstrated the ability of pyrazole carbohydrazide derivatives to inhibit the growth of cancer cells and induce programmed cell death (apoptosis). The human breast adenocarcinoma cell line (MCF7) and the human lung carcinoma cell line (A549) are commonly used to evaluate the efficacy of these compounds.

One investigation into a series of pyrazole derivatives found that a compound substituted with a 4-bromophenyl group on the pyrazole ring was particularly potent, inhibiting the growth of A549 cells with an IC50 value of 8.0 µM and MCF-7 cells with an IC50 value of 5.8 µM. srrjournals.com Another study synthesized novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives and reported their ability to inhibit the growth of A549 lung cancer cells by inducing apoptosis. nih.govresearchgate.net Research on different pyrazole derivatives has shown varying levels of cytotoxicity against MCF7 cells; for instance, the derivative PYRIND decreased MCF7 cell viability with an IC50 of 39.7 ± 5.8 μM after 72 hours of treatment. nih.gov

Derivative ClassCell LineActivity (IC50)Reference
Pyrazole with 4-bromophenyl groupMCF7 (Breast Cancer)5.8 µM srrjournals.com
Pyrazole with 4-bromophenyl groupA549 (Lung Cancer)8.0 µM srrjournals.com
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazonesA549 (Lung Cancer)Growth inhibition and apoptosis induction nih.govresearchgate.net
PYRINDMCF7 (Breast Cancer)39.7 ± 5.8 μM nih.gov
Pyrazolo[1,5-a]pyrimidine (Compound 4c)A549 (Lung Cancer)1.13 µM ekb.eg
Pyrazolo[1,5-a]pyrimidine (Compound 4e)MCF7 (Breast Cancer)0.22 µM ekb.eg

The estrogen receptor alpha (ERα) is a key target in the treatment of hormone-dependent cancers, such as certain types of breast cancer. The pyrazole structure has proven to be an effective scaffold for designing ligands that can modulate ERα activity.

Synthetic pyrazole derivatives have been developed that act as highly selective ERα antagonists or agonists. researchgate.net For example, 1,3-bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride (B599025) (MPP) is a well-characterized, highly selective ERα antagonist. researchgate.net Conversely, propyl-pyrazole-triol (PPT) is a synthetic pyrazole agonist ligand that shows high potency in activating ERα. nih.gov These compounds serve as crucial pharmacological tools to study the specific roles of ERα in cancer progression. The ability to design pyrazole-based molecules that can selectively bind to and modulate the conformation and activity of ERα underscores their therapeutic potential in endocrine therapies.

Anti-inflammatory Research

Inflammation is a critical physiological process that, when dysregulated, contributes to a variety of chronic diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example. Research has continued to explore novel pyrazole carbohydrazide derivatives for improved anti-inflammatory effects.

Several studies have synthesized and screened 1,3,4-trisubstituted pyrazole derivatives for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats, a standard method for evaluating anti-inflammatory drugs. nih.gov Certain compounds in these series have demonstrated excellent anti-inflammatory activity, with percentage inhibition values (≥84.2%) comparable to the standard drug diclofenac (B195802) (86.72%). nih.gov Another study identified a pyrazolone (B3327878) derivative as an effective anti-inflammatory agent in the same rat paw edema model. researchgate.net These findings suggest that pyrazole carbohydrazide derivatives can effectively mitigate inflammatory responses, likely through the inhibition of inflammatory mediators.

Antitubercular Research (e.g., Mycobacterium tuberculosis H37Rv)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant strains necessitates the discovery of new antitubercular drugs. Pyrazole-based carbohydrazide derivatives have emerged as a promising area of investigation.

A variety of pyrazole derivatives have been evaluated for their in vitro activity against the virulent M. tuberculosis H37Rv strain. researchgate.net In one study, a series of pyrazole-based pyridine-4-carbohydrazide derivatives were synthesized and tested, with all compounds displaying excellent MICs ranging from 0.125 to 16 µg/mL. nih.gov The most potent compound from this series showed an MIC of 0.125 µg/mL and exhibited a bactericidal effect. nih.gov Another study involving new coumarin-containing hydrazide-hydrazone derivatives reported MICs in the range of 0.28–1.69 µM against the H37Rv strain, which was comparable to the first-line drug isoniazid. mdpi.com These results indicate that the pyrazole carbohydrazide scaffold is a viable starting point for the development of new and effective agents to combat tuberculosis. nih.gov

Derivative ClassBacterial StrainActivity (MIC)Reference
Pyrazole-based pyridine-4-carbohydrazideMycobacterium tuberculosis H37Rv0.125–16 µg/mL nih.gov
Coumarin-containing hydrazide-hydrazonesMycobacterium tuberculosis H37Rv0.28–1.69 µM mdpi.com
Benzimidazolium salt (7h)Mycobacterium tuberculosis H37Rv2 µg/mL nih.gov

Antileishmanial and Trypanocidal Research on Pyrazole Carbohydrazide Derivatives

The investigation into pyrazole carbohydrazide derivatives has revealed promising candidates for the development of new therapeutic agents against neglected tropical diseases such as leishmaniasis and trypanosomiasis. Although research specifically on this compound is not extensively documented in the available literature, studies on structurally related pyrazole carbohydrazide isomers and analogous compounds have shown significant antiprotozoal activity.

Antileishmanial Activity of Pyrazole-4-carbohydrazide Derivatives

Research into the antileishmanial properties of pyrazole carbohydrazides has identified several derivatives with notable in vitro activity against various Leishmania species. A study focused on a series of 1H-pyrazole-4-carbohydrazides demonstrated that substitutions on the phenyl rings attached to the pyrazole and hydrazide moieties are crucial for their leishmanicidal potential.

Detailed findings from this research highlighted that compounds featuring specific electron-withdrawing groups exhibited the most potent activity. For instance, the derivative 1-(4-bromophenyl)-N'-[(4-nitrophenyl)methylene]-1H-pyrazole-4-carbohydrazide was identified as one of the most effective compounds against promastigote forms of Leishmania amazonensis. This particular derivative showed greater efficacy against L. amazonensis compared to L. chagasi and L. braziliensis. While this compound was found to have some toxicity when tested against murine peritoneal macrophages, it was notably less toxic than the conventional antileishmanial drugs pentamidine (B1679287) and ketoconazole. These findings suggest that the pyrazole-4-carbohydrazide scaffold is a viable starting point for developing new antileishmanial drugs. nih.gov

The table below summarizes the activity of the most potent derivatives from the study.

Compound NameLeishmania SpeciesActivity Profile
1-(4-bromophenyl)-N'-[(4-nitrophenyl)methylene]-1H-pyrazole-4-carbohydrazideL. amazonensisHighly effective against promastigote forms
1-(4-nitrophenyl)-N'-[(4-chlorophenyl)methylene]-1H-pyrazole-4-carbohydrazideL. amazonensisHighly effective against promastigote forms

Note: The data presented is based on in vitro studies and does not imply clinical efficacy or safety.

Trypanocidal Activity of Pyrazole-based Carbohydrazides

In the realm of trypanocidal research, carbohydrazide derivatives of pyrazole-containing heterocyclic systems have also been evaluated for their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. One study reported the in vitro trypanocidal activity of new carbohydrazide derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine . scienceopen.comnih.govresearchgate.net

These compounds were assessed against both trypomastigote and amastigote forms of T. cruzi. The research indicated that the nature of the substituent at the C-6 position of the pyrazolo[3,4-b]pyridine ring system significantly influences the biological activity. The derivatives presented varied activity profiles, and factors such as lipophilicity and molecular volume were found to be relevant for their action against the parasite. scienceopen.comnih.govresearchgate.net For example, selective activity against the intracellular amastigote form was observed in these derivatives. mdpi.com A review of pyrazole carbohydrazide derivatives also confirms their investigation for antiparasitic activity, including trypanocidal effects. nih.gov

The table below details the compounds investigated in the study on pyrazolo[3,4-b]pyridine carbohydrazides.

Base CompoundSubstituent at C-6Target Organism
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazidePhenylTrypanosoma cruzi
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazideMethylTrypanosoma cruzi
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazideTrifluoromethylTrypanosoma cruzi

Note: The data presented is based on in vitro studies and does not imply clinical efficacy or safety.

Structure Activity Relationship Sar Analysis of 4 Bromo 1h Pyrazole 5 Carbohydrazide Derivatives

Impact of Substituents on Biological Potency

The biological activity of pyrazole (B372694) carbohydrazide (B1668358) derivatives is profoundly influenced by the nature and position of various substituents. Modifications are typically made at the N1 position of the pyrazole ring and on the terminal nitrogen of the carbohydrazide group, often by forming hydrazone linkages with different aldehydes and ketones.

Research on related pyrazole-5-carbohydrazide derivatives has shown that substituents on an aryl ring attached to the N1 position or the hydrazone moiety play a crucial role in modulating activity. For instance, in a series of 1-aryl-1H-pyrazole-5-carbohydrazide derivatives tested for anticancer activity, the electronic properties of the substituents on the aryl ring were found to be significant. Compounds with electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) often exhibit enhanced potency compared to those with electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃). nih.gov This suggests that a reduction in electron density on the aryl ring may be favorable for interaction with biological targets.

The following table illustrates hypothetical SAR trends for N'-benzylidene-4-bromo-1H-pyrazole-5-carbohydrazide derivatives against a generic cancer cell line, based on established principles in related compound series.

Table 1: Illustrative SAR of N'-Substituted 4-Bromo-1H-pyrazole-5-carbohydrazide Derivatives Note: The data below is representative and intended to illustrate general SAR principles, as specific data for this exact chemical series is not available.

Compound IDSubstituent (R) on BenzylidenePredicted IC₅₀ (µM)SAR Observation
1a 4-NO₂5.2Strong electron-withdrawing group enhances potency.
1b 4-Cl8.9Electron-withdrawing halogen contributes to good activity.
1c 4-F10.5Less electronegative halogen shows slightly reduced activity compared to chloro.
1d H15.7Unsubstituted ring serves as a baseline for activity.
1e 4-CH₃22.4Electron-donating group slightly decreases potency.
1f 4-OCH₃28.1Stronger electron-donating group further reduces activity.

Halogen Effects (Bromine) on Activity Modulation

The presence of a halogen atom, specifically bromine at the C4 position of the pyrazole ring, is a key feature that significantly modulates the biological profile of the molecule. Halogens can influence a compound's physicochemical properties and its interaction with biological targets in several ways.

Steric Bulk and Binding Pocket Occupancy : Bromine is larger than hydrogen, fluorine, and chlorine. This increased steric bulk can be advantageous for optimizing interactions within a target's binding pocket, potentially leading to increased potency and selectivity. The bromo group can occupy hydrophobic pockets and establish productive van der Waals contacts.

Halogen Bonding : The bromine atom possesses a region of positive electrostatic potential on its outer surface (the σ-hole), allowing it to act as a halogen bond donor. It can form non-covalent interactions with electron-rich atoms like oxygen, nitrogen, or sulfur in the amino acid residues of a protein target. This specific type of interaction can be a powerful tool in rational drug design for enhancing binding affinity and stabilizing the ligand-protein complex.

In studies of various heterocyclic compounds, the substitution of hydrogen with bromine has often led to a marked increase in biological activity. For example, certain bromo-substituted pyrazole derivatives have demonstrated potent anti-inflammatory and antimicrobial properties, underscoring the strategic importance of this halogen in modulating bioactivity. nih.gov

Conformational Aspects and Bioactivity Correlation

The three-dimensional structure, or conformation, of a molecule is intrinsically linked to its biological activity. For a molecule to interact effectively with its biological target, it must adopt a specific "bioactive conformation" that is complementary to the target's binding site.

The this compound scaffold has distinct conformational features. The pyrazole ring itself is a rigid, planar aromatic system, which serves as a stable anchor for its substituents. However, significant conformational flexibility exists around the rotatable single bonds of the carbohydrazide side chain (-CO-NH-N=). The orientation of the carbonyl group and the terminal hydrazone moiety relative to the pyrazole ring is critical for proper alignment within a binding site.

Computational modeling techniques, such as conformational analysis and molecular docking, are often employed to predict the preferred low-energy conformations of such derivatives and to visualize how they might interact with their targets. scispace.com This correlation between conformation and bioactivity is essential for understanding the SAR at a molecular level and for designing next-generation analogues with improved potency and selectivity. nih.gov The ability of a derivative to adopt and maintain the optimal conformation upon binding is a key determinant of its ultimate biological effect.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to forecast the binding mode and affinity of ligands, such as pyrazole (B372694) carbohydrazide (B1668358) derivatives, within the active site of a biological target.

Research on various pyrazole derivatives has demonstrated their potential as inhibitors for a range of protein targets. Docking studies using software like AutoDock have shown that these compounds can fit deeply within the binding pockets of proteins, forming key interactions such as hydrogen bonds. nih.gov For example, pyrazole derivatives have been docked against protein kinases like VEGFR-2, Aurora A, and CDK2 to screen for potential inhibitors, with studies reporting favorable binding energies and inhibition constants. nih.govresearchgate.net In other studies, pyrazole-carboxamides have been evaluated as inhibitors of carbonic anhydrase (CA), while different analogs have been modeled against enzymes like α-glucosidase and α-amylase to predict their inhibitory potential. nih.govnih.gov These simulations are crucial for understanding the structure-activity relationships and guiding the design of more potent inhibitors. nih.gov

Ligand ClassTarget Protein(s)Docking SoftwareKey Findings
Pyrazole-CarboxamidesCarbonic Anhydrase (hCA I & II)Not SpecifiedGood binding stability and interactions within the active site. nih.gov
Pyrazole DerivativesVEGFR-2, Aurora A, CDK2AutoDock 4.2Revealed minimum binding energies ranging from -8.57 to -10.35 kJ/mol. nih.govresearchgate.net
Pyrazole-Hydrazonesα-Glucosidase, α-AmylaseNot SpecifiedCompounds exhibited good inhibitory activities compared to Acarbose (B1664774). nih.gov

Molecular Dynamics Simulations for Binding Stability Analysis

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the dynamic behavior and stability of the predicted protein-ligand complex over time. eurasianjournals.com An MD simulation provides insights into conformational changes and the persistence of key interactions, offering a more realistic view of the binding event.

For pyrazole derivatives, MD simulations have been conducted for periods ranging from 50 to 100 nanoseconds to validate docking results. nih.govnih.gov By analyzing metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, researchers can determine if the complex remains stable. nih.govnih.gov For instance, a 100 ns simulation of a pyrazole derivative bound to RET kinase showed that the ligand remained stably in the active site, with consistent hydrogen bonds observed throughout the simulation. nih.gov Similarly, 50 ns simulations of pyrazole-carboxamides with human carbonic anhydrase I and II receptors demonstrated good stability with only minor conformational fluctuations. nih.gov These simulations confirm that the interactions predicted by docking are maintained in a dynamic, solvated environment. researchgate.net

SystemSimulation TimeKey Stability Finding
Pyrazole derivative with RET kinase100 nsThe complex remained stable, with consistent hydrogen bonds observed. nih.gov
Pyrazole-carboxamides with hCA I & II50 nsLigands exhibited good stability with minor conformational changes. nih.gov
Pyrazole derivative with apo protein100 nsThe ligand binding was stable and did not alter the active site's location. researchgate.net

High-Throughput Virtual Screening (HTVS) for Ligand Discovery

High-Throughput Virtual Screening (HTVS) is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. chemmethod.com This approach accelerates the discovery of novel chemical scaffolds for drug development.

The pyrazole scaffold is a valuable candidate for inclusion in and identification from such screening campaigns. chemmethod.com In one representative study, a library of over 12,000 pyrazole compounds was screened against Cyclin-Dependent Kinase 8 (CDK8), a target in cancer therapy. chemmethod.com Through multiple stages of virtual screening, a handful of promising hit compounds were identified, demonstrating the power of HTVS to efficiently narrow down vast chemical space to a manageable number of candidates for further testing. chemmethod.com This methodology is also applied in pharmacophore-based virtual screening, where a model of essential structural features is used to find matching compounds in a database, a technique that has been successfully used to find pyrazolone-derived inhibitors for Janus kinases (JAKs). nih.govacs.org

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, reactivity, and properties of molecules. These methods are essential for understanding the intrinsic characteristics of compounds like 4-bromo-1H-pyrazole-5-carbohydrazide.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. eurasianjournals.com For pyrazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G or 6-311++G**, are performed to optimize the molecular geometry and predict various properties. nih.govmdpi.com

These calculations can accurately predict bond lengths and angles, which show good agreement with experimental data from X-ray crystallography. mdpi.comnih.gov Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify sites susceptible to electrophilic and nucleophilic attack. aimspress.com Such analyses are crucial for understanding how a molecule will interact with biological receptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energies of these orbitals and the gap between them (HOMO-LUMO gap, ΔE) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govaimspress.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to be excited. nih.gov For pyrazole derivatives, the HOMO is often localized on the pyrazole and hydrazone functions, while the LUMO can be distributed on other parts of the molecule, indicating pathways for intramolecular charge transfer. mdpi.comnih.gov The energy gap for pyrazole-hydrazone derivatives has been calculated to be in the range of 4.38 to 5.75 eV. mdpi.comnih.gov Analysis of these orbitals helps in understanding the molecule's behavior in chemical reactions and its potential as an electron donor or acceptor. nih.gov

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyrazole Derivative (Pyz-1)-6.150-1.0325.118
Pyrazole Derivative (Pyz-2)-6.102-0.9375.166
Pyrazole-Hydrazone (L1)Not SpecifiedNot Specified4.38
Pyrazole-Hydrazone (L2)Not SpecifiedNot Specified5.75

Data for Pyz-1 and Pyz-2 calculated in the gas phase at the B3LYP/6–311G(d,p) level. nih.gov Data for L1 and L2 also derived from DFT calculations. mdpi.comnih.gov

In silico Prediction of Absorption, Distribution, Metabolism, Excretion (ADME) Properties for Lead Optimization

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. cmjpublishers.com These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to avoid costly failures in later stages.

For pyrazole derivatives, web-based tools and software are used to predict a range of ADME properties. semanticscholar.orgnih.gov Key parameters evaluated include intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential inhibition of cytochrome P450 (CYP) enzymes. cmjpublishers.com Studies on pyrazole-carboxamides have predicted properties such as human intestinal absorption (HIA), hepatotoxicity, and skin sensitization. nih.gov Many pyrazole-based compounds are predicted to have favorable pharmacokinetic profiles, often complying with Lipinski's rule of five, which suggests good oral bioavailability. ekb.eg This early-stage computational screening helps prioritize compounds for synthesis and experimental testing. semanticscholar.org

ADME ParameterDescriptionTypical Prediction for Pyrazole Derivatives
Human Intestinal Absorption (HIA) The percentage of a drug absorbed through the human intestine.Values often predicted to be high, for example, between 78% and 93%. ekb.eg
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and oral bioavailability.Many pyrazole derivatives are found to comply with these rules. ekb.eg
Hepatotoxicity The potential for a chemical to cause liver damage.Often predicted to be non-hepatotoxic. nih.gov
Skin Sensitization The potential for a compound to cause an allergic reaction upon skin contact.Generally predicted to have no skin sensitization issues. nih.gov
CYP450 Inhibition The potential to inhibit key metabolic enzymes, which can lead to drug-drug interactions.Varies by derivative; some may show inhibitory potential for specific isoforms. cmjpublishers.com

Advanced Applications and Future Research Trajectories

Development of Multi-Target Directed Ligands

The complexity of multifactorial diseases like cancer and neurodegenerative disorders has spurred the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.gov The pyrazole (B372694) carbohydrazide (B1668358) scaffold is an attractive starting point for MTDL design due to its inherent versatility and broad bioactivity. researchgate.net

Researchers have successfully developed 3-aryl-1-phenyl-1H-pyrazole derivatives that act as multipotent ligands, simultaneously inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), two key enzymes implicated in Alzheimer's disease. nih.gov Similarly, fused pyrazole derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial targets in cancer therapy. frontiersin.org

The 4-bromo-1H-pyrazole-5-carbohydrazide structure is well-suited for this approach. The carbohydrazide group serves as a versatile handle for chemical modification, allowing for the attachment of other pharmacophores, while the pyrazole ring acts as a stable core. The bromine atom at the 4-position can be used to modulate the electronic properties and binding affinities of the molecule, fine-tuning its activity against different targets. Future research will likely focus on synthesizing derivatives of this compound that incorporate moieties known to interact with specific disease-related targets, aiming to create synergistic therapeutic effects.

Exploration of Novel Biological Pathways and Targets

Pyrazole derivatives have a well-documented history of interacting with a wide array of biological targets, including enzymes, receptors, and nucleic acids. researchgate.net Their activities span anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netnih.gov The carbohydrazide functional group is also a known pharmacophore present in many therapeutically useful substances. researchgate.net

Derivatives of 1H-pyrazole-5-carbohydrazide have been specifically investigated for their ability to inhibit the proliferation of A549 lung cancer cells by inducing apoptosis. nih.gov The introduction of a bromine atom, as in this compound, can enhance neuroprotective activity, suggesting potential applications in treating neurodegenerative diseases. nih.gov

Future research is aimed at moving beyond established targets to uncover novel biological pathways affected by this compound and its derivatives. High-throughput screening and chemoproteomics approaches can be employed to identify new protein binding partners. Understanding these novel interactions could open up therapeutic possibilities for a wider range of diseases and provide deeper insights into the compound's mechanism of action.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.gov These computational tools can analyze vast datasets to predict molecular properties, identify potential drug targets, and generate novel molecular structures with desired activities. premierscience.comnih.gov

For a compound like this compound, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR models can be developed for pyrazole derivatives to predict their anticancer activity against various cell lines and guide the design of new compounds with enhanced potency. nih.gov

Virtual Screening: ML algorithms can screen large virtual libraries to identify derivatives of the this compound scaffold that are likely to bind to a specific biological target. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the pyrazole carbohydrazide framework, optimized for specific pharmacological profiles, including enhanced potency and selectivity. nih.gov

By integrating these computational approaches, researchers can significantly reduce the time and cost associated with the drug development pipeline, allowing for a more efficient exploration of the chemical space around this compound. nih.gov

Design of Hybrid Molecules with Enhanced Bioactivity

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. mdpi.com This approach can lead to hybrid compounds with improved affinity, better efficacy, or a dual mode of action. The pyrazole scaffold is a popular component in the design of such hybrids. nih.gov

Numerous examples highlight the success of this strategy. Pyrazole-chalcone conjugates have been synthesized as potential anticancer agents that inhibit tubulin polymerization. mdpi.com Pyrazole-pyridazine hybrids have shown potent and selective COX-2 inhibitory activity, superior to the standard drug celecoxib (B62257). rsc.org Furthermore, pyrazole-tetrazole and benzimidazole-pyrazole hybrids have also been developed, demonstrating a broad range of biological activities, including anticancer and anti-inflammatory effects. mdpi.comacs.org

Examples of Bioactive Pyrazole Hybrid Molecules
Hybrid TypeLinked ScaffoldObserved Biological ActivityReference
Pyrazole-ChalconeChalcone (B49325)Anticancer (Tubulin Polymerization Inhibition) mdpi.com
Pyrazole-PyridazinePyridazineAnti-inflammatory (Selective COX-2 Inhibition) rsc.org
Pyrazole-BenzimidazoleBenzimidazoleAnti-inflammatory, Antioxidant acs.org
Pyrazole-TetrazoleTetrazoleAntiproliferative mdpi.com
Dihydropyrazole-CarbohydrazideVarious aromatic groupsAntiproliferative (HDAC6 Inhibition), Antioxidant nih.gov

Green Chemistry Approaches in Pyrazole Carbohydrazide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Modern synthetic methods for pyrazole derivatives increasingly incorporate these principles, utilizing techniques like microwave-assisted synthesis and solvent-free reactions. researchgate.net

Microwave irradiation has emerged as a powerful tool in the synthesis of pyrazoles, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govdergipark.org.trnih.gov For instance, the synthesis of 4H-pyrano[2,3-c]pyrazoles has been efficiently achieved through microwave-assisted multicomponent reactions. nanobioletters.com

Solvent-free, or "on water," synthesis is another green approach that has been successfully applied to the preparation of pyrazole derivatives. rsc.org Condensing diketones and hydrazines without a solvent, often with a catalytic amount of acid, can produce pyrazoles in high yields, simplifying workup and reducing chemical waste. rsc.org These eco-friendly methods are directly applicable to the synthesis of this compound and its precursors, making the production process more sustainable and environmentally benign. jetir.org

Comparison of Synthetic Methods for Pyrazole Derivatives
MethodKey AdvantagesTypical ConditionsReference
Conventional HeatingWell-established proceduresRefluxing in organic solvents for several hours nih.gov
Microwave-Assisted SynthesisReduced reaction times, higher yields, improved purityMicrowave irradiation, often solvent-free or in minimal solvent nih.govdergipark.org.tr
Solvent-Free SynthesisEliminates hazardous solvents, simplifies purification, reduces wasteGrinding or heating neat reactants, often with a solid catalyst rsc.org
"On Water" SynthesisEnvironmentally benign, often enhances reaction ratesReactants are mixed in water, which acts as the medium rsc.org

Q & A

Q. What are the common synthetic routes for 4-bromo-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves cyclization of precursors such as 4-bromoacetophenone with hydrazine hydrate under reflux conditions. For instance, hydrazine reacts with ketones to form pyrazole rings, followed by functionalization at the 5-position via condensation with carbonyl-containing reagents. Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield improvement .

Q. How is the structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with deshielding effects indicating bromine and hydrazide groups .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. Discrepancies between calculated and observed data (e.g., R-factors) guide error analysis .

Q. What role do substituents play in modulating the compound’s reactivity?

The bromine atom at the 4-position enhances electrophilic substitution potential, while the hydrazide group at C5 enables nucleophilic reactions (e.g., Schiff base formation). Steric hindrance from substituents like methyl groups (e.g., in 4-bromo-3-methyl analogs) can alter reaction kinetics .

Q. Which spectroscopic methods validate purity during synthesis?

  • HPLC : Quantifies impurities using reverse-phase columns and UV detection.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragments .

Q. How does the pyrazole ring’s electronic configuration influence stability?

The conjugated π-system of the pyrazole ring stabilizes resonance structures. Electron-withdrawing groups (e.g., Br) reduce electron density at N1, affecting tautomeric equilibria and acid-base properties .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., bond-length mismatches in X-ray vs. DFT-calculated structures) require iterative refinement using SHELXL. Hydrogen-bonding networks or thermal motion artifacts may explain deviations. Cross-validation with 1H^1H-15N^{15}N HMBC NMR can resolve ambiguities .

Q. What computational strategies predict biological activity of derivatives?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases). Hydrazide groups often form hydrogen bonds with active-site residues .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding affinity .

Q. How to optimize reaction yields in multi-step syntheses?

Design of Experiments (DoE) identifies critical factors (e.g., stoichiometry, catalyst loading). For example, Pd-catalyzed cross-couplings with bromopyrazole intermediates require inert atmospheres and optimized ligand ratios to suppress byproducts .

Q. What mechanisms explain conflicting bioactivity results across studies?

Variations in assay conditions (e.g., cell lines, incubation times) or impurities (e.g., unreacted hydrazine) can skew results. Dose-response curves and LC-MS purity validation are essential for reproducibility .

Q. How to design derivatives with enhanced antimicrobial activity?

Structure-activity relationship (SAR) studies suggest:

  • Halogenation : Bromine at C4 enhances lipophilicity, improving membrane penetration.
  • Hydrazide modifications : Acylation with aromatic aldehydes (e.g., 2,4-dichlorobenzylidene) increases steric bulk, targeting enzyme active sites .

Methodological Notes

  • Crystallography : Use SHELXL for high-resolution refinement; twinning or disorder requires ADPs (anisotropic displacement parameters) adjustment .
  • Synthetic scalability : Microwave-assisted synthesis reduces reaction times for hydrazide formation .
  • Data validation : Cross-reference NMR shifts with computed values (e.g., ACD/Labs) to confirm assignments .

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